6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amine
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Overview
Description
“6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amine” is a chemical compound with the molecular formula C15H12FN7O and a molecular weight of 325.3071. It is intended for research use only and is not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available sources.Scientific Research Applications
Synthesis and Antitumor Activity : Fluoroquinolone derivatives, specifically those with an oxadiazole heterocyclic ring, have been explored for their antitumor properties. These compounds, developed by modifying antibacterial fluoroquinolones, have demonstrated potent anticancer activities, particularly against Hep-3B cancer cell lines. Notably, those derived from aliphatic amines exhibited higher activity than their aromatic amine counterparts (Guoqianga, 2012).
Antimicrobial Applications : Compounds containing the quinazolin-4(3H)-one structure, often synthesized using microwave irradiation, have shown significant antimicrobial activity. Studies have reported on the synthesis and characterization of these compounds, revealing their potential in combating microbial infections (Raval, Desai, & Desai, 2012).
Antipsychotic and Anticonvulsant Activities : A range of quinazolin-4(3H)-ones, integrated with thiadiazolylpyridinyl/indolylisoxazolyl groups, have been synthesized and evaluated for their antipsychotic and anticonvulsant activities. Their structures were confirmed through elemental and spectral analysis, highlighting their potential in the treatment of related disorders (Kaur, Saxena, & Kumar, 2010).
Antibacterial and Antifungal Properties : Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and analyzed for their antibacterial and antifungal activities. These compounds were found to be effective against a range of bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available sources.
Future Directions
The future directions for the research and application of this compound are not specified in the available sources.
properties
IUPAC Name |
6-fluoro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN7O/c1-23-7-9(5-20-23)14-21-13(24-22-14)6-17-15-11-4-10(16)2-3-12(11)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBCRQGUGJOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amine |
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